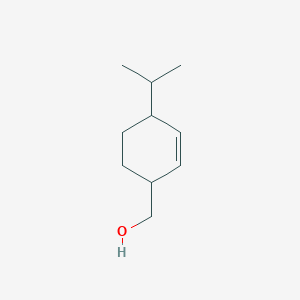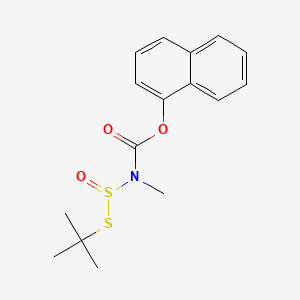
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one typically involves the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted thiol and a methoxy-substituted benzene derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Oxidation and Reduction Reactions: The compound may undergo oxidation and reduction reactions to achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Batch reactors are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction conditions.
Continuous Flow Reactors: Continuous flow reactors can be employed for large-scale production, offering advantages such as improved safety, scalability, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfur atom, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenyl-1-benzothiepin-3(2H)-one: Lacks the methoxy group, which may affect its chemical and biological properties.
5-Methoxy-2-methyl-1-benzothiepin-3(2H)-one: Lacks the phenyl group, which may influence its reactivity and applications.
4-Phenyl-1-benzothiepin-3(2H)-one: Lacks both the methoxy and methyl groups, resulting in different chemical behavior.
Uniqueness
5-Methoxy-2-methyl-4-phenyl-1-benzothiepin-3(2H)-one is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
72262-56-7 |
|---|---|
Formule moléculaire |
C18H16O2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-one |
InChI |
InChI=1S/C18H16O2S/c1-12-17(19)16(13-8-4-3-5-9-13)18(20-2)14-10-6-7-11-15(14)21-12/h3-12H,1-2H3 |
Clé InChI |
CICFXYBYCCGTKL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)


![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)






![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)
